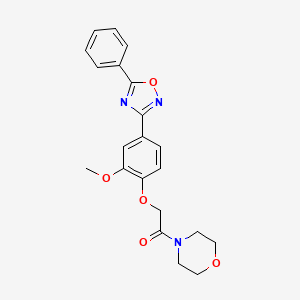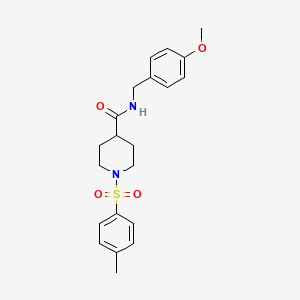
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is a chemical compound that belongs to the imidazolidinone family. It is a synthetic molecule that has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its unique properties and potential applications in medicinal chemistry. It is a synthetic molecule that can be easily synthesized and purified. However, the limitations of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. These include:
1. Further studies to understand its mechanism of action and potential applications in medicinal chemistry.
2. Studies to evaluate its safety and toxicity in animal models and humans.
3. Development of new synthetic methods for the production of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one.
4. Studies to evaluate its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
5. Development of new analogs and derivatives of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one with improved properties and potential applications in medicinal chemistry.
Synthesemethoden
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one can be synthesized using a multi-step reaction process. The first step involves the condensation of benzylamine and p-tolualdehyde to form N-benzylidene-p-toluidine. The second step involves the reaction of N-benzylidene-p-toluidine with 4-methylbenzaldehyde to form (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. The final product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzyl-2-(4-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-19-8-12-21(13-9-19)16-26-28-24(29)18-27(17-22-6-4-3-5-7-22)25(28)23-14-10-20(2)11-15-23/h3-16,25H,17-18H2,1-2H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFGLZAUQOOAD-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)